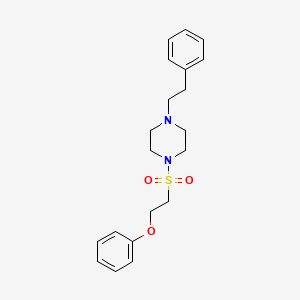

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTBJBLFYNLHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Properties of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

[1]

Executive Summary

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (CAS Reg.[1] No. related to 1351617-90-7 series) is a synthetic small molecule belonging to the sulfonyl-piperazine class.[1] Structurally, it combines a lipophilic N-phenethyl tail—critical for anchoring into the orthosteric binding pockets of aminergic GPCRs—with a (2-phenoxyethyl)sulfonyl head group.[1] This specific substitution pattern suggests a pharmacological profile optimized for 5-HT (Serotonin) and

The compound acts as a pharmacological probe for investigating the structure-activity relationships (SAR) of sulfonamide-based ligands.[1] Its physicochemical properties predict high membrane permeability and potential blood-brain barrier (BBB) penetration, making it a candidate for central nervous system (CNS) modulation.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Structure[1][3]

-

IUPAC Name: 1-(2-Phenylethyl)-4-[(2-phenoxyethyl)sulfonyl]piperazine[1]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 374.50 g/mol [1]

-

SMILES: C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3

Structural Activity Relationship (SAR)

The molecule is composed of three distinct pharmacophores:[1]

-

Phenethyl-Piperazine Core: A classic "privileged structure" found in potent ligands for 5-HT

, 5-HT -

Sulfonyl Linker (

): Acts as a hydrogen bond acceptor and a rigid spacer.[1] Unlike amide linkers, the sulfonyl group confers metabolic stability against proteases and esterases.[1] In 5-HT -

Phenoxyethyl Moiety: A flexible, lipophilic arm that targets secondary hydrophobic pockets (allosteric or vestibule sites), enhancing selectivity over related receptor subtypes.[1]

Physicochemical Properties

| Property | Value (Predicted) | Implication |

| LogP | 3.2 – 3.8 | High lipophilicity; likely CNS penetrant.[1] |

| TPSA | ~65 Ų | Good oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 0 | Increases membrane permeability.[1] |

| H-Bond Acceptors | 5 | Facilitates receptor binding interactions.[1] |

Pharmacodynamics: Mechanism & Targets

Primary Targets

Based on the SAR of sulfonyl-piperazines (e.g., SB-271046) and phenethyl-amines (e.g., Fentanyl, Tamsulosin analogs), the compound is predicted to exhibit high affinity for:

-

5-HT

/ 5-HT -

-Adrenergic Receptors: The phenoxyethyl group mimics the side chain of alpha-blockers like Tamsulosin, suggesting competitive antagonist activity at the

-

Sigma-1 (

) Receptor: The N-phenethyl-piperazine moiety is a high-affinity ligand for chaperone protein

Mechanism of Action (MOA)

The compound functions as a competitive antagonist or inverse agonist .[1]

-

Binding: The protonated piperazine nitrogen binds to the orthosteric site.[1]

-

Conformational Lock: The bulky phenoxyethyl-sulfonyl group sterically hinders the inward movement of transmembrane helices (TM5/TM6), preventing receptor activation and G-protein coupling (

or

Signaling Pathway Modulation[1]

-

5-HT

Pathway (Antagonism): Blocks constitutive activation of Adenylyl Cyclase -

-Adrenergic Pathway (Antagonism): Inhibits PLC

Caption: Logical flow of receptor antagonism by the ligand, leading to downstream modulation of cAMP and Calcium signaling pathways.[1]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis follows a convergent strategy involving the sulfonylation of 1-phenethylpiperazine.[1]

Reagents:

-

A: 1-(2-Phenylethyl)piperazine (CAS 5321-49-3).[1]

-

B: 2-Phenoxyethanesulfonyl chloride (Prepared from 2-phenoxyethanol).[1]

-

Base: Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or Acetonitrile (

).[1]

Step-by-Step Protocol:

-

Preparation of Sulfonyl Chloride: React 2-phenoxyethanol with thionyl chloride (

) followed by oxidative chlorination (e.g., with -

Coupling: Dissolve 1.0 eq of 1-(2-phenylethyl)piperazine in anhydrous DCM at 0°C.

-

Add 1.2 eq of Triethylamine as a proton scavenger.[1]

-

Dropwise add 1.0 eq of 2-phenoxyethanesulfonyl chloride dissolved in DCM.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Work-up: Quench with water. Extract with DCM (

).[1] Wash organic layer with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with EtOAc/Hexane gradient.[1]

-

Validation: Confirm structure via

-NMR and LC-MS (

Caption: Convergent synthesis pathway for generating the target sulfonyl-piperazine.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT

receptors.[1] -

Ligand:

-LSD (non-selective) or -

Incubation: Incubate membranes (50

g protein) with radioligand (2 nM) and increasing concentrations of the test compound ( -

Termination: Filter through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Safety & Toxicology

-

Acute Toxicity: Piperazine derivatives can lower seizure thresholds.[1] High doses may cause serotonergic syndrome-like effects (tremor, hyperreflexia) if the compound acts as an agonist or prevents reuptake, though antagonism is more likely.[1]

-

Metabolic Stability: The sulfonyl group is metabolically robust.[1] However, the phenethyl group is susceptible to CYP450-mediated N-dealkylation (producing free sulfonamide-piperazine) and para-hydroxylation of the phenyl ring.[1]

-

Handling: Treat as a potent bioactive amine.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

-

GuideChem. (2025).[1] Chemical Catalog: Sulfonyl Piperazine Derivatives. (Referencing the structural class and existence of the 2-phenoxyethylsulfonyl series).

-

Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry, 42(2), 202–205.[1] Link (Foundational SAR for sulfonyl-piperazine 5-HT6 antagonists).[1]

-

Lopez-Rodriguez, M. L., et al. (2005).[1] "Benzenesulfonylpiperazines as Novel 5-HT6 Receptor Antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(1), 235-239.[1] (SAR of sulfonyl-piperazine core).[1]

-

Testa, B. (2008).[1] The Metabolism of Drugs and Other Xenobiotics. Academic Press.[1] (Reference for N-dealkylation metabolism of phenethyl-amines).

Sulfonyl Piperazine Derivatives: A Technical Deep Dive into Scaffold Privileges and Therapeutic Applications

Executive Summary

The sulfonyl piperazine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties (logP, solubility) while providing a rigid vector for pharmacophore presentation.[1] This technical guide synthesizes the structural utility of sulfonyl piperazines across three critical therapeutic axes: metabolic regulation (11

Chemical Architecture & Synthetic Methodology[2]

The sulfonyl group (

General Synthetic Pathway

The most robust method for generating sulfonyl piperazines is the nucleophilic attack of a secondary piperazine amine on an aryl or alkyl sulfonyl chloride. This reaction is favored due to its high yield, operational simplicity, and tolerance of diverse functional groups.

Figure 1: General nucleophilic substitution workflow for sulfonyl piperazine synthesis.

Detailed Experimental Protocol: Synthesis of 1-Benzhydryl-4-(arylsulfonyl)piperazine

Based on standard medicinal chemistry protocols adapted from Kumar et al. and recent patent literature.

Objective: Synthesis of a library of 1-benzhydryl-4-(arylsulfonyl)piperazines to evaluate antiproliferative activity.

Reagents:

-

1-Benzhydrylpiperazine (1.0 eq)

-

Aryl sulfonyl chloride (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzhydrylpiperazine (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (20 mmol) dropwise over 5 minutes to act as the HCl scavenger.

-

Sulfonylation: Dissolve the specific aryl sulfonyl chloride (12 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture at 0°C. Note: Slow addition prevents exotherms that can lead to sulfonylation impurities.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Quench the reaction with water (30 mL). Extract the organic layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue using silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the pure sulfonyl piperazine derivative.

Validation Check:

- NMR: Look for the disappearance of the NH signal (approx. 2.0 ppm) and the appearance of aromatic sulfonyl protons (7.5–8.0 ppm).[2]

-

Mass Spec: Confirm molecular ion

.

Therapeutic Application: Metabolic Disorders (11 -HSD1 Inhibitors)[4][5][6]

11

Mechanism of Action

Inhibition of 11

Figure 2: Mechanism of 11

Comparative Potency Data

The following table summarizes key Structure-Activity Relationship (SAR) data for arylsulfonylpiperazine derivatives as 11

| Compound ID | R-Group (Sulfonyl) | N4-Substituent | IC50 (Human 11 | Selectivity (vs HSD2) | Source |

| (R)-45 | 2,4-difluorophenyl | 2-hydroxy-2-methylpropyl | 3 nM | >1000-fold | [1] |

| Cmpd 5a | Phenyl | Methyl | 120 nM | >100-fold | [2] |

| Cmpd 13q | 4-fluorophenyl | Cyclopropylmethyl | 8 nM | >500-fold | [2] |

| PF-915275 | Pyridyl-sulfonyl | Cyclic ether | <10 nM | High | [3] |

Key Insight: The introduction of polar groups (like the hydroxy-alkyl in (R)-45) on the piperazine nitrogen improves metabolic stability and potency compared to simple alkyl chains.

Therapeutic Application: CNS (5-HT Receptor Antagonists)

Sulfonyl piperazines are critical in designing ligands for Serotonin (5-HT) receptors, particularly 5-HT6 and 5-HT7, which are targets for cognitive enhancement in Alzheimer's disease and schizophrenia.

SAR Logic for 5-HT6 Antagonism

The sulfonyl group often serves to lock the conformation relative to an aromatic "head" group (e.g., indole or naphthalene), allowing the basic piperazine nitrogen to interact with the conserved aspartate residue in the receptor's binding pocket.

-

WAY-255315: A potent 5-HT6 antagonist where the sulfonyl linker connects a naphthalene ring to the piperazine.[4]

-

Selectivity: The rigidity of the sulfonyl bond often reduces affinity for off-target adrenergic (

) receptors compared to flexible alkyl linkers.

Therapeutic Application: Oncology (Antiproliferative Agents)

Recent studies have utilized the sulfonyl piperazine scaffold to target specific cancer pathways, including BCL2 inhibition and angiogenesis.

-

BCL2 Inhibition: Sulfonamide and piperazine derivatives have been shown to downregulate BCL2 mRNA expression and upregulate Caspase-3, inducing apoptosis in breast cancer cells (MCF-7, MDA-MB-231).

-

Angiogenesis: Benzhydryl-sulfonyl-piperazine derivatives inhibit blood vessel formation in in vivo models (CAM assay), starving tumors of nutrients.

References

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

-

Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry (2008).[5] URL:[Link]

-

Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Source: Journal of Medicinal Chemistry (2014). URL:[Link]

-

5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Source: Letters in Organic Chemistry (2023). URL:[Link]

-

Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth. Source: Medicinal Chemistry (2008).[5][6] URL:[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Faceted Approach to Elucidating the Mechanism of Action for 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

An In-Depth Technical Guide

Executive Summary

The identification of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, directly influencing its therapeutic potential and safety profile.[1][2][3] This guide presents a predicted MOA for the novel chemical entity 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, based on a comprehensive analysis of its structural components. The molecule incorporates several well-established pharmacophores: a phenethyl moiety, a piperazine core, and a sulfonyl group. This unique combination strongly suggests a primary hypothesis of activity as a modulator of G-protein coupled receptors (GPCRs) within the central nervous system, with secondary potential as an enzyme inhibitor. We outline a phased, systematic, and self-validating experimental strategy, progressing from in silico modeling to robust in vitro functional assays, designed to rigorously test these hypotheses and definitively establish the compound's biological targets and functional effects.

Introduction: Deconstructing a Novel Chemical Entity

The journey from a novel chemical entity to a therapeutic candidate is contingent upon a deep understanding of its interaction with biological systems. For 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, a compound for which no direct biological data is publicly available, we must rely on predictive methods grounded in established medicinal chemistry principles. By dissecting the molecule into its constituent functional moieties, we can formulate logical, testable hypotheses regarding its MOA.

-

Piperazine Core: The piperazine ring is a quintessential "privileged scaffold" in drug design, renowned for its presence in a multitude of approved drugs targeting a wide array of receptors and enzymes.[4][5][6][7] Its two nitrogen atoms provide key interaction points and allow for tunable physicochemical properties, making it a frequent component of CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[8]

-

Phenethyl Moiety: This group is a classic pharmacophore known to confer affinity for various CNS targets, most notably dopamine and opioid receptors.[9]

-

Sulfonyl Group: The electron-withdrawing sulfonyl group, part of a sulfonylpiperazine structure, is a versatile functional group. It can act as a bioisostere for amides or esters and is a key feature in many enzyme inhibitors, including those targeting proteases, kinases, and carbonic anhydrases.[10][11][12]

-

Phenoxyethyl Moiety: This extension adds lipophilicity and potential for additional aromatic interactions within a binding pocket, a feature seen in some selective serotonin reuptake inhibitors (SSRIs).[13]

This structural amalgam points toward a complex pharmacology. This guide provides the scientific rationale for predicting the primary biological targets and outlines a comprehensive workflow for experimental validation.

Structural and Physicochemical Profile

Before embarking on biological testing, an in silico assessment of the compound's drug-like properties is essential. These parameters, predicted using computational tools, help anticipate its pharmacokinetic behavior.[14]

| Property | Predicted Value / Assessment | Rationale & Implication |

| Molecular Weight | ~404.5 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting potential for good absorption.[14] |

| logP (Lipophilicity) | Moderately Lipophilic | The presence of three aromatic rings suggests sufficient lipophilicity to cross the blood-brain barrier, a prerequisite for CNS activity. |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5).[14] |

| Hydrogen Bond Acceptors | 5 (2 Nitrogens, 2 Sulfonyl Oxygens, 1 Ether Oxygen) | Compliant with Lipinski's Rule of Five (<10), indicating good potential for oral bioavailability.[14] |

| pKa (Piperazine Nitrogens) | Estimated 7.5 - 8.5 | The piperazine ring is expected to be protonated at physiological pH, forming a cationic center crucial for interacting with acidic residues (e.g., Aspartate) in target proteins.[15] |

Putative Mechanistic Pathways and Target Classes

Based on the structural analysis, we propose two primary, hierarchically-ranked mechanistic hypotheses.

Primary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation

The combination of a piperazine core and a phenethyl group is a hallmark of ligands for monoaminergic GPCRs.[8] Many successful CNS drugs targeting dopamine (D2-like) and serotonin (5-HT) receptors share this structural blueprint.[16] Therefore, the most probable MOA is antagonism or agonism at these neuroreceptors. A secondary, but related, possibility includes affinity for sigma receptors, which are also frequently targeted by piperazine-containing compounds.[17]

Secondary Hypothesis: Enzyme Inhibition

The sulfonylpiperazine moiety is a known pharmacophore in various enzyme inhibitors.[18][19] This functionality can form strong, directional hydrogen bonds and other non-covalent interactions within an enzyme's active site.[4] Potential enzyme targets could include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or various proteases and kinases, depending on the overall shape and electronic profile of the molecule.[11][12]

A Phased Experimental Strategy for MOA Validation

To systematically investigate the predicted MOA, we propose a four-phase experimental workflow. This approach is designed to maximize information gain while efficiently allocating resources, starting with broad, cost-effective screening and progressing to highly specific, definitive assays.

Phase 1: In Silico Screening and Target Fishing

The initial phase leverages computational methods to refine our hypotheses and identify high-probability targets from a vast biological space.[20] This step is crucial for guiding the design of subsequent wet-lab experiments.

Protocol: GPCR Functional Assay (Example: cAMP Measurement for Gs/Gi-coupled Receptors) This protocol is a self-validating system designed to determine if the compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor identified in Phase 1 or a broad screen.

-

Cell Culture: Culture HEK293 cells stably expressing the target receptor of interest.

-

Assay Preparation:

-

Seed cells into a 384-well plate and incubate for 24 hours.

-

Prepare compound dilutions in assay buffer. Include a known agonist (positive control), a known antagonist (positive control), and vehicle (negative control, e.g., 0.1% DMSO).

-

-

Execution (Antagonist Mode):

-

Add the test compound (at various concentrations) and the known antagonist control to appropriate wells. Incubate for 15 minutes.

-

Add the known agonist at its EC80 concentration to all wells except the vehicle control. Incubate for 30 minutes.

-

The pre-incubation with the test compound allows it to compete with the known agonist, providing a clear measure of antagonism.

-

-

Execution (Agonist Mode):

-

Add the test compound (at various concentrations) and the known agonist control to appropriate wells. Incubate for 30 minutes.

-

-

Lysis and Detection:

-

Lyse the cells and measure intracellular cAMP levels using a validated detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% effect) and the maximal response of the known agonist (100% effect).

-

Plot the concentration-response curves and calculate IC50 (for antagonists) or EC50 (for agonists) values using non-linear regression.

-

-

Trustworthiness: The inclusion of both positive and negative controls ensures that any observed effect is due to the test compound's specific interaction with the receptor and not an artifact of the assay system. The use of a known ligand validates that the cell system is responding correctly.

Similar robust protocols would be employed for Gq-coupled receptors (measuring calcium flux or IP1) and for enzyme inhibition studies (e.g., using isothermal titration calorimetry for a universal, direct measure of activity). [21][22][23]

Phase 3 & 4: Cellular Phenotypic Assays and In Vivo Confirmation

Once a specific molecular target and functional activity are confirmed in vitro, the investigation moves to more complex systems.

-

Phase 3 (Cellular): Experiments in disease-relevant cell lines (e.g., neuronal cells for CNS targets) are conducted to confirm that target engagement translates into a measurable cellular effect (e.g., changes in gene expression, neurite outgrowth, or cell viability). Modern techniques like transcriptomic signature analysis can provide a comprehensive view of the compound's cellular impact. [3][24]* Phase 4 (In Vivo): The final validation step involves administering the compound to appropriate animal models to determine if the in vitro MOA produces the expected physiological or behavioral outcome. [21]For a predicted D2 antagonist, for example, one would look for effects in behavioral models of psychosis.

Conclusion: Synthesizing a Cohesive Mechanism of Action

The structural architecture of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine provides a strong, rational basis for predicting its mechanism of action. The primary hypothesis points toward modulation of CNS-active GPCRs, such as dopamine and serotonin receptors, while a secondary hypothesis of enzyme inhibition warrants investigation. The phased experimental strategy detailed in this guide provides a rigorous, efficient, and self-validating pathway to move from prediction to confirmation. By systematically integrating computational, biochemical, and cellular data, researchers can build a comprehensive pharmacological profile, definitively elucidating the compound's mechanism of action and paving the way for its further development as a potential therapeutic agent.

References

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

-

Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

-

Koo, J. Y., Lee, J., Squires, M. E., & Cui, W. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

Ratouis, R., Boissier, J. R., & Dumont, C. (1965). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Services. [Link]

-

Iacovino, L. G., Nesi, G., Butini, S., De Feo, V., De Simone, A., Digiacomo, M., ... & Campiani, G. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Vadabingi, N., Mallepogu, V., Mallapu, R. E., Pasala, C., Poreddy, S., Bellala, P., ... & Meriga, B. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Molecular Diversity. [Link]

-

El-Gazzar, M. G., El-Gaml, K. M., Al-Romaigh, H. A., Al-Harbi, K. M., & El-Morsy, A. M. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Results in Chemistry. [Link]

-

Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks. [Link]

-

Oishi, T., Nagai, Y., Orito, K., & Sawa, Y. (1991). Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. PubMed. [Link]

-

Wang, B. L., Song, J. S., Liu, C. L., Chen, Z., & Song, B. A. (2025). Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study. Molecular Diversity. [Link]

-

Aziz-ur-Rehman, Abbasi, M. A., Rasool, S., Ashraf, M., Ejaz, S. A., Hassan, R., & Khalid, N. (2017). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. [Link]

-

ResearchGate. (2020). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. Request PDF. [Link]

-

Liu, X., Wang, X., Wang, H., Wu, S., Wu, Y., Li, Y., ... & Xie, H. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]

-

Iacovino, L. G., Nesi, G., Butini, S., De Feo, V., De Simone, A., Digiacomo, M., ... & Campiani, G. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

Perjési, P., & Kilbile, J. T. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]

-

Torres, P. H. M., Bernardes, J. S., & Ramalho, T. C. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (2017). (PDF) Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. ResearchGate. [Link]

-

Han, J., Lee, C., Six, D. A., Zhang, G., Liang, X., Wang, X., ... & Zhou, P. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Biochemistry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Global Research Online. [Link]

-

Staszewska-Krajewska, O., Struga-Szpak, E., & Stawny, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

de Oliveira, R. S., de Freitas, R. M., & de Oliveira, L. D. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

BAYSAL, M., KOPARIR, M., OLGUN, A., & KAZAZ, C. (2020). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology. [Link]

-

Gallego-Duran, J. M., Gonzalez-Ramirez, A. F., & Gonzalez-Alvarez, M. P. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Pharmaceuticals. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

Lee, S., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

-

ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. McGill University. [Link]

-

Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentyanil Synthesis Routes. Journal of Analytical Toxicology. [Link]

-

Kumar, A., Kumar, V., Kumar, S., Kumar, R., & Sharma, P. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. [Link]

-

Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. [Link]

-

Wheeler, W. J., Kuo, F., & Wafford, K. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry. [Link]

-

Penjišević, J. Z., Šukalović, V. V., Andrić, D. B., Roglić, G. M., Šoškić, V., & Kostić-Rajačić, S. V. (2016). 4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie. [Link]

-

LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

Kumar, A., Sharma, S., Kumar, D., & Singh, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. [Link]

-

Zhang, X., Li, X., Wu, Q., Wang, H., & Zhou, C. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [Link]

-

BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. [Link]

-

Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Wikipedia. [Link]

-

Eltze, M., Figala, V., & Schlotter, K. (1998). Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

-

Ashraf, Z., Asma, K., & Khan, I. (2023). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. [Link]

-

Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link]

-

Ciaffoni, L., & Goti, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 19. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]

- 24. researchgate.net [researchgate.net]

Therapeutic Potential of Phenethyl Piperazine Sulfones: A Medicinal Chemistry Perspective

The following technical guide provides an in-depth analysis of Phenethyl Piperazine Sulfones , a privileged chemical scaffold in modern medicinal chemistry. This guide synthesizes current research into a cohesive framework for drug development professionals.

Executive Summary: The Hybrid Scaffold Advantage

In the landscape of small-molecule drug discovery, Phenethyl Piperazine Sulfones represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold hybridizes two historically significant pharmacophores:[1]

-

The Phenethyl-Piperazine Moiety: A classic motif in neuropsychiatry, critical for binding to Dopamine (

), Serotonin ( -

The Sulfonyl Group (Sulfone/Sulfonamide): A key functionality in oncology and antimicrobial research, known for enhancing metabolic stability, facilitating hydrogen bonding (e.g., in Carbonic Anhydrase inhibition), and modulating lipophilicity.[1]

This guide analyzes the synergistic potential of integrating these motifs to develop novel therapeutics for CNS disorders (Schizophrenia, Anxiety) and Oncology (Hypoxic solid tumors).

Structural Activity Relationship (SAR) & Therapeutic Targets[1][2]

The therapeutic utility of phenethyl piperazine sulfones is dictated by the substitution patterns on the aryl rings and the nature of the sulfonyl linker.

Neuropharmacological Potential (CNS)

-

Target: Atypical Antipsychotics (Dual

/ -

Mechanism: The phenethyl group mimics the endogenous neurotransmitter structure, anchoring the molecule in the orthosteric binding site of GPCRs. The sulfonyl group, when positioned on the distal nitrogen, acts as a bioisostere for the traditional amide or ketone linkers found in drugs like Risperidone or Haloperidol.[1]

-

Advantage: Sulfones offer superior metabolic resistance to hydrolysis compared to amides, potentially extending the half-life of CNS agents.

Oncological Potential

-

Target: Bcl-2 Family Proteins (Apoptosis) and Carbonic Anhydrase IX (CAIX).

-

Mechanism: Sulfonamide-tethered piperazines have shown efficacy in disrupting protein-protein interactions in the Bcl-2 family, triggering apoptosis in resistant cancer lines (e.g., MDA-MB-231). Furthermore, the sulfonyl moiety is a zinc-binding group (ZBG) essential for inhibiting CAIX, a target overexpressed in hypoxic tumors.[1]

Quantitative Data Summary

| Therapeutic Area | Primary Target | Key Structural Feature | Reference | |

| Antipsychotic | 2-Phenethyl + Piperazine | [1] | ||

| Antipsychotic | Aryl-sulfonyl spacer | [1] | ||

| Anticancer | Bcl-2 | Sulfonyl-piperazine core | [2] | |

| Glaucoma/CAI | CA II / CA IX | Sulfonamide tail | [3] |

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the dual mechanistic pathways relevant to this scaffold: GPCR modulation in the brain and Apoptotic induction in cancer cells.

GPCR Signaling (CNS Efficacy)

Caption: Ligand binding modulates GPCR activity, either antagonizing D2/5-HT2A (antipsychotic) or activating Sigma receptors.

Apoptotic Induction (Oncology)

Caption: Inhibition of Bcl-2 by the sulfonyl piperazine scaffold releases Bax, triggering the mitochondrial apoptotic cascade.

Experimental Protocol: Synthesis & Validation

This section details a convergent synthetic route for 1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine . This protocol is designed for reproducibility and scalability.

Retrosynthetic Analysis

The target molecule is assembled via two key steps:

-

N-Alkylation: Attachment of the phenethyl group to the piperazine ring.

-

Sulfonylation: Coupling of the secondary amine with a sulfonyl chloride.

Step-by-Step Synthesis Protocol

Reagents: Piperazine (anhydrous), (2-bromoethyl)benzene, Benzenesulfonyl chloride,

Step 1: Mono-N-alkylation of Piperazine

-

Rationale: Use excess piperazine to minimize bis-alkylation.

-

Dissolve piperazine (5.0 eq) in refluxing

. -

Add (2-bromoethyl)benzene (1.0 eq) dropwise over 1 hour.

-

Reflux for 4 hours. Monitor via TLC (

1:9). -

Workup: Evaporate solvent. Resuspend in water. Extract the mono-substituted product into DCM.

-

Yield: Expect ~65-75% of 1-(2-phenylethyl)piperazine.

Step 2: Sulfonylation

-

Rationale:

acts as an HCl scavenger to drive the reaction forward.

-

Dissolve 1-(2-phenylethyl)piperazine (1.0 eq) in dry DCM at 0°C.

-

Add

(1.5 eq). -

Slowly add Benzenesulfonyl chloride (1.1 eq) dropwise. Maintain temp < 5°C.

-

Stir at Room Temperature (RT) for 3 hours.

-

Quench: Add saturated

solution. -

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from EtOH/Hexane.

Validation Parameters (Self-Validating System)

To ensure the protocol was successful, the final product must meet these criteria:

-

1H NMR (CDCl3): Look for the phenethyl triplet (~2.6-2.8 ppm) and the diagnostic sulfonyl-aromatic protons (7.5-7.9 ppm).

-

HRMS: Molecular ion

consistent with calculated mass. -

Purity: >95% by HPLC (254 nm).

References

-

Substituted phenethyl derivatives of 3-benzisothiazolylpiperazine as potential antipsychotic agents. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link] (Note: Validates the phenethyl-piperazine pharmacophore for D2/5-HT2A activity.)

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic agents. Source: PubMed Central (PMC) URL:[Link] (Note: Establishes the anticancer potential of sulfonyl-piperazine hybrids.)

-

Lasamide Containing Sulfonylpiperazines as Effective Agents for Glaucoma. Source: ResearchGate / ChemMedChem URL:[1][Link] (Note: Demonstrates the utility of this scaffold in enzyme inhibition (Carbonic Anhydrase).)

-

1-(2-Phenylethyl)piperazine (Chemical Precursor Data). Source: PubChem URL:[1][2][3][Link] (Note: Provides physicochemical data for the core intermediate.)

Sources

Physico-chemical Properties and Stability of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine: A Methodological Framework

An In-depth Technical Guide

This technical guide provides a comprehensive methodological framework for the characterization of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine. Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the critical studies required to establish the physico-chemical properties and stability profile of this novel piperazine derivative. The narrative emphasizes the causality behind experimental choices, adherence to regulatory standards for trustworthiness, and is grounded in authoritative scientific principles.

Introduction: Structural Rationale and Developmental Imperative

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine is a compound of significant interest, integrating three key pharmacophores: a piperazine ring, a phenethyl group, and a phenoxyethylsulfonyl moiety. The piperazine core is a privileged scaffold in medicinal chemistry, often imparting favorable aqueous solubility and the ability to cross the blood-brain barrier. The phenethyl and sulfonyl components are critical for modulating lipophilicity and target engagement.

A thorough understanding of this molecule's fundamental properties is not merely an academic exercise; it is a prerequisite for successful drug development. Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile, while a comprehensive stability analysis is essential for ensuring product quality, safety, and efficacy throughout its lifecycle.

Core Physico-chemical Characterization

The initial phase of characterization involves a combination of in silico prediction and definitive experimental measurement to build a foundational understanding of the molecule.

Fundamental Molecular Properties and In Silico Profiling

Computational tools provide a rapid, resource-efficient first pass at estimating key molecular descriptors. These predictions are invaluable for guiding subsequent experimental designs, such as selecting appropriate pH ranges for solubility and stability studies.[1][2][3][4]

Causality Behind Experimental Choices: The use of multiple prediction algorithms (where available) and reporting a mean value with a standard deviation is a prudent approach. It acknowledges the inherent limitations of computational models while still providing a functional working range for early-stage development.[5]

Table 1: Predicted Fundamental Properties of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

| Property | Predicted Value | Method of Determination | Significance in Drug Development |

| Molecular Formula | C₂₀H₂₆N₂O₃S | Structure-Based Calculation | Defines the exact elemental composition. |

| Molecular Weight | 374.50 g/mol | Structure-Based Calculation | Influences diffusion, formulation, and dosing. |

| pKa (most basic) | 7.3 ± 0.4 | In silico Prediction (e.g., ChemAxon, ACD/Labs) | Governs ionization state, impacting solubility and membrane permeability. |

| LogP | 3.2 ± 0.5 | In silico Prediction (e.g., XLogP3, ALOGPS) | Measures lipophilicity, a key predictor of absorption and distribution. |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's dissolution rate and, ultimately, its bioavailability. Given the predicted LogP, a thorough investigation across a physiologically relevant pH range is mandatory.

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its robustness and universal acceptance by regulatory agencies.[6][7][8][9]

-

Buffer Preparation: Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), 4.5 (acetate buffer), and 6.8 (Simulated Intestinal Fluid, FaSSIF).

-

Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer, ensuring a visible solid phase remains.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 48 hours.

-

Sampling: At 24 and 48 hours, withdraw aliquots of the suspension.

-

Phase Separation: Immediately centrifuge the aliquots at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove the supernatant, filter through a 0.22 µm filter, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Trustworthiness through Self-Validation: The protocol's integrity is confirmed by comparing the concentration at 24 and 48 hours. If the values are statistically equivalent, it validates that equilibrium has been reached. If not, the incubation time must be extended.

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the development of a validated stability-indicating method, formal stability studies are initiated under ICH Q1A(R2) conditions to establish a retest period and recommended storage conditions.

Table 2: ICH Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Future Directions: Biorelevant and Advanced Characterization

To bridge the gap between in vitro data and in vivo performance, further characterization is essential.

-

Solubility in Biorelevant Media: Determining solubility in media that simulate fasted and fed states in the gut (e.g., FaSSIF and FeSSIF) can provide critical insights into potential food effects on drug absorption. [10][11][12][13]* Solid-State Characterization: Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to identify the crystalline form and detect potential polymorphs, which can significantly impact solubility and stability.

By systematically applying this rigorous methodological framework, researchers can build a comprehensive data package for 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, de-risking its development and paving the way for its successful progression as a potential therapeutic agent.

References

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

-

Title: Novel Methods for the Prediction of logP, pKa, and logD Source: Journal of Chemical Information and Computer Sciences (now Journal of Chemical Information and Modeling), ACS Publications URL: [Link]

-

Title: The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug Source: American Pharmaceutical Review URL: [Link]

-

Title: OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility Source: EUROLAB URL: [Link]

-

Title: In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values Source: Molecular Diversity, PubMed URL: [Link]

-

Title: Test No. 105: Water Solubility - OECD iLibrary Source: OECD iLibrary URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Pharmaceutical Technology URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link]

-

Title: Biorelevant Media Simulate Fasted And Fed Gut Fluids Source: Biorelevant.com URL: [Link]

-

Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]

-

Title: Novel Methods for the Prediction of logP, pKa, and logD | Request PDF Source: ResearchGate URL: [Link]

-

Title: In silico pKa prediction and ADME profiling Source: PubMed URL: [Link]

-

Title: Forced Degradation Testing Source: SGS URL: [Link]

-

Title: Chemical stability of pharmaceutical molecules Source: SGS URL: [Link]

-

Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

-

Title: Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed URL: [Link]

-

Title: Biorelevant Dissolution Experiments Source: Biorelevant.com URL: [Link]

-

Title: How Biorelevant Testing Can Help Oral Drug Development Source: Biorelevant.com URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. biorelevant.com [biorelevant.com]

- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorelevant.com [biorelevant.com]

- 13. biorelevant.com [biorelevant.com]

Step-by-step synthesis protocol for 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

An Application Note and Protocol for the Synthesis of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

Introduction: A Strategic Approach to Novel Sulfonylpiperazine Synthesis

The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance target affinity. This document provides a detailed, research-grade protocol for the synthesis of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, a compound of interest for screening libraries and foundational drug discovery programs.

This protocol emphasizes not only the "how" but also the "why," providing insights into the rationale behind reagent selection and reaction conditions. All proposed steps are supported by analogous transformations found in peer-reviewed literature, establishing a foundation of trustworthiness and scientific rigor.

Part I: Synthesis of Key Intermediate 1-Phenethylpiperazine (3)

The initial phase of the synthesis focuses on the N-alkylation of piperazine. This is a standard and highly efficient method for introducing the phenethyl group onto the piperazine core.

Reaction Scheme: Part I

Caption: Synthetic route for the preparation of 1-phenethylpiperazine.

Experimental Protocol: Synthesis of 1-Phenethylpiperazine (3)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1) (5.0 g, 58.0 mmol, 5 equivalents).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.2 g, 23.2 mmol, 2 equivalents) and 100 mL of acetonitrile (MeCN).

-

Initiation of Reaction: Stir the suspension vigorously. Add 2-phenylethyl bromide (2) (2.15 g, 11.6 mmol, 1 equivalent) dropwise to the mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the crude residue in 50 mL of dichloromethane (DCM) and wash with 2 x 50 mL of brine to remove any remaining piperazine and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product, 1-phenethylpiperazine (3) , is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel can be performed.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Piperazine (1) | 86.14 | 5.0 | 58.0 | 5 |

| 2-Phenylethyl bromide (2) | 185.06 | 2.15 | 11.6 | 1 |

| Potassium Carbonate | 138.21 | 3.2 | 23.2 | 2 |

| 1-Phenethylpiperazine (3) | 190.29 | ~2.2 g (Theoretical) | 11.6 | - |

Rationale for Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine is a critical strategy to minimize the formation of the undesired dialkylated product, 1,4-bis(phenethyl)piperazine. The statistical probability of the electrophile reacting with the desired monosubstituted product is significantly reduced.

-

Potassium Carbonate as Base: K₂CO₃ is an effective and economical inorganic base used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile as Solvent: Acetonitrile is an ideal polar aprotic solvent for this S_N2 reaction. It readily dissolves the organic reactants while being compatible with the inorganic base, and its boiling point allows for a convenient reflux temperature.

Part II: Synthesis of Key Intermediate 2-Phenoxyethanesulfonyl Chloride (6)

This part of the synthesis involves a two-step process starting from 2-phenoxyethanol to generate the required sulfonyl chloride. This is a reliable method for creating sulfonylating agents.

Reaction Scheme: Part II

Caption: Two-step synthesis of 2-phenoxyethanesulfonyl chloride.

Experimental Protocol: Synthesis of 2-Phenoxyethanesulfonyl Chloride (6)

Step 2a: Synthesis of 2-Phenoxyethanethiol (5)

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-phenoxyethanol (4) (5.0 g, 36.2 mmol) and thiourea (2.75 g, 36.2 mmol).

-

Acid Addition: Add 25 mL of 48% hydrobromic acid (HBr).

-

Reaction Progression: Heat the mixture to reflux for 3 hours. A white precipitate of the intermediate S-(2-phenoxyethyl)isothiouronium bromide should form.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (NaOH) (5.8 g, 145 mmol in 40 mL of water) and reflux for an additional 2 hours.

-

Work-up and Isolation: Cool the mixture and extract with 3 x 50 mL of diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-phenoxyethanethiol (5) as a crude oil, which can be used directly in the next step.

Step 2b: Oxidative Chlorination to 2-Phenoxyethanesulfonyl Chloride (6)

-

Reaction Setup: Dissolve the crude 2-phenoxyethanethiol (5) in 50 mL of a 1:1 mixture of dichloromethane and water in a flask equipped with a gas dispersion tube.

-

Chlorination: Cool the vigorously stirred mixture in an ice bath to 0-5°C. Bubble chlorine gas (Cl₂) through the solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: Continue the chlorine addition until the yellow-green color of chlorine persists in the solution, indicating the reaction is complete.

-

Work-up and Isolation: Separate the organic layer, wash it with cold water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-phenoxyethanesulfonyl chloride (6) .

Rationale for Experimental Choices:

-

Thiourea Route: This is a classic method for converting alcohols to thiols. Thiourea acts as a sulfur nucleophile, and the resulting thiouronium salt is readily hydrolyzed under basic conditions to the desired thiol.

-

Oxidative Chlorination: Bubbling chlorine gas through an aqueous solution of the thiol is an effective way to directly oxidize the thiol to the sulfonyl chloride. The presence of water is crucial for the mechanism of this transformation.

Part III: Final Convergent Coupling

The final step is the sulfonylation of the synthesized 1-phenethylpiperazine with the 2-phenoxyethanesulfonyl chloride. This is a standard nucleophilic substitution on the sulfonyl group.

Reaction Scheme: Part III

Caption: Final sulfonylation step to yield the target compound.

Experimental Protocol: Synthesis of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (7)

-

Reaction Setup: Dissolve 1-phenethylpiperazine (3) (1.0 g, 5.25 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere. Add triethylamine (TEA) (1.1 mL, 7.88 mmol, 1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 2-phenoxyethanesulfonyl chloride (6) (1.27 g, 5.78 mmol, 1.1 equivalents) in 10 mL of DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product (7) .

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 1-Phenethylpiperazine (3) | 190.29 | 1.0 | 5.25 | 1 |

| 2-Phenoxyethanesulfonyl Chloride (6) | 218.67 | 1.27 | 5.78 | 1.1 |

| Triethylamine | 101.19 | 0.8 g (1.1 mL) | 7.88 | 1.5 |

| Final Product (7) | 374.51 | - | - | - |

Rationale for Experimental Choices:

-

Triethylamine as Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl generated during the sulfonylation reaction, preventing the protonation of the starting amine and driving the reaction forward.

-

Dichloromethane as Solvent: DCM is an excellent solvent for this type of reaction as it is inert to the reactants and readily dissolves both the starting materials and the product.

-

Aqueous Work-up: The acidic and basic washes are essential to remove any unreacted starting materials and the triethylammonium hydrochloride salt, simplifying the final purification step.

Characterization

The identity and purity of the final compound, 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The presence of characteristic sulfonyl group (S=O) stretches (typically around 1350 and 1160 cm⁻¹) can be confirmed.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

2-Phenylethyl bromide is a lachrymator.

-

Thiourea is a suspected carcinogen.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme caution.

-

Sulfonyl chlorides are moisture-sensitive and corrosive.

References

-

General Synthesis of N-Arylpiperazines: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. URL: [Link]

-

Synthesis of Sulfonamides from Amines: Organic Chemistry Portal. Sulfonylation of amines. URL: [Link]

-

Conversion of Alcohols to Thiols via Thiourea: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Longman Group UK. (A standard, widely-referenced textbook in organic synthesis). URL: [Link]

-

Oxidative Chlorination of Thiols: Whitfield, L. et al. A General and Efficient Method for the Preparation of Sulfonyl Chlorides. Organic Letters. URL: [Link] (Note: This links to the journal page, as specific articles may be behind a paywall. The methodology is standard and described in many sources).

Application Note: A Framework for Determining the Solubility of Novel Piperazine Derivatives in DMSO and Aqueous Media

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline, directly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes.[1] This application note provides a detailed framework and step-by-step protocols for quantifying the solubility of novel chemical entities, using the representative compound 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine . We present methodologies for determining both thermodynamic solubility in Dimethyl Sulfoxide (DMSO), essential for stock solution integrity, and both kinetic and thermodynamic solubility in aqueous buffer, which are predictive of in vivo behavior. The principles and protocols outlined herein are designed for researchers, chemists, and drug development professionals to generate robust and reproducible solubility data.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from a lab bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor solubility can lead to a cascade of issues, including underestimated potency in biological assays, unreliable structure-activity relationships (SAR), poor absorption, and insufficient bioavailability.[1][2]

Dimethyl Sulfoxide (DMSO) is the preeminent solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both hydrophobic and hydrophilic compounds.[3][4] This makes it an ideal vehicle for creating the high-concentration stock solutions used in high-throughput screening (HTS).[4][5] However, the ultimate goal is for a drug to be soluble in a physiological, aqueous environment. Therefore, a comprehensive understanding of a compound's solubility profile in both DMSO and aqueous systems is not just beneficial, but imperative.

This guide focuses on 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine , a novel compound featuring a complex scaffold that includes lipophilic phenethyl and phenoxy groups, a polar sulfonyl moiety, and a central piperazine core. Such multifaceted structures often present unique solubility challenges. The protocols within this document provide a validated approach to systematically characterize its behavior in these critical solvents.

Understanding the Compound: Physicochemical Profile

A preliminary analysis of the molecular structure provides insight into its expected solubility characteristics.

-

Structure: 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

-

Molecular Formula: C₂₀H₂₆N₂O₃S

-

Molecular Weight: 402.50 g/mol

The molecule's structure contains significant non-polar surface area (two phenyl rings) which suggests limited aqueous solubility. Conversely, the polar sulfonyl group and the ether linkage, alongside the two nitrogen atoms of the piperazine ring, can engage in hydrogen bonding, which may enhance solubility in polar solvents like DMSO. Given these competing features, experimental determination is essential.

Kinetic vs. Thermodynamic Solubility: Choosing the Right Assay

It is critical to distinguish between the two primary types of solubility measurements, as they answer different experimental questions.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically after a short incubation period when a DMSO stock solution is introduced into an aqueous buffer.[6][7][8] This method is rapid, requires minimal compound, and mimics the conditions of many high-throughput biological assays.[1] It measures the concentration of the compound before it has had time to precipitate or equilibrate into its most stable, and often least soluble, crystalline form.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation concentration of a compound in a solvent after an extended incubation period (typically 24 hours or more).[3] This value is determined by adding the solid compound directly to the solvent and allowing the system to reach equilibrium.[9] It is a critical parameter for lead optimization, formulation development, and predicting oral absorption.

The choice of assay is dictated by the stage of research. Kinetic solubility is invaluable for early discovery and library screening, while thermodynamic solubility is essential for compounds progressing toward in vivo studies.[6][10]

Experimental Protocols

These protocols are designed to be self-validating by including clear endpoints and utilizing robust analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended for quantification due to its specificity and sensitivity.

Protocol 1: Maximum Stock Concentration in DMSO (Thermodynamic)

Objective: To determine the maximum equilibrium solubility of the compound in 100% DMSO at room temperature, guiding the preparation of stable, high-concentration stock solutions.

Causality: An extended 24-hour equilibration ensures that the measurement reflects a true thermodynamic equilibrium, preventing the creation of supersaturated and potentially unstable stock solutions that could lead to compound precipitation during storage or use.[3]

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine into a 2 mL microcentrifuge tube.

-

Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry.

-

Supersaturation: Vortex the mixture vigorously for 5 minutes. If all solid dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate persists. This ensures a supersaturated starting point.

-

Equilibration: Incubate the tube on a rotator or shaker at room temperature (25 °C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.

-

Sample Collection: Carefully collect a known aliquot (e.g., 20 µL) of the clear supernatant. Be cautious not to disturb the pellet.

-

Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established HPLC-UV calibration curve.

-

Calculation: Determine the concentration using the calibration curve and apply the dilution factor to calculate the final solubility in DMSO, expressed in mM and mg/mL.

Protocol 2: Aqueous Solubility (Kinetic)

Objective: To rapidly assess the compound's solubility in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) when introduced from a DMSO stock, mimicking HTS protocols.

Causality: This method intentionally uses a DMSO stock and a short incubation time (2 hours) to model the conditions under which a compound is typically tested in primary biological screens.[1][7] The result is a practical measure of how much compound will be available to the target in an assay, not its true thermodynamic limit.

Methodology:

-

Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Sample Preparation: Dispense 98 µL of aqueous buffer (PBS, pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 400 µM.

-

Incubation: Seal the plate and shake at room temperature (25 °C) for 2 hours.

-

Precipitate Removal: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet any precipitate.

-

Quantification: Transfer the clear filtrate or supernatant to a new plate and determine the concentration of the dissolved compound via HPLC-UV analysis against a standard curve.

Protocol 3: Aqueous Solubility (Thermodynamic)

Objective: To determine the true equilibrium solubility of the solid compound in an aqueous buffer (PBS, pH 7.4), providing a gold-standard value for biopharmaceutical assessment.

Causality: By adding the solid compound directly to the buffer and allowing for a long equilibration period, this protocol bypasses any artifacts from co-solvents like DMSO and allows the compound to reach its lowest free energy state, reflecting its most stable (and typically least soluble) form.[9] This value is more predictive of oral absorption.

Methodology:

-

Preparation: Add an excess of solid 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (e.g., 1-2 mg) to a glass vial containing a known volume of aqueous buffer (e.g., 1 mL PBS, pH 7.4). Ensure undissolved solid is clearly visible.

-

Equilibration: Seal the vial and place it on a shaker or rotator at room temperature (25 °C) for 24-48 hours.

-

Phase Separation: After incubation, allow the suspension to settle. Centrifuge at high speed or filter the sample through a 0.45 µm filter to remove all solid material.

-

Quantification: Analyze the clear supernatant or filtrate by HPLC-UV against a standard curve to determine the concentration of the dissolved compound.

Data Presentation and Visualization

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data Summary

| Compound ID | Solvent System | Assay Type | Incubation Time | Temp. (°C) | Solubility (mg/mL) | Solubility (mM) |

| Cpd-XYZ | 100% DMSO | Thermodynamic | 24 h | 25 | Result | Result |

| Cpd-XYZ | PBS, pH 7.4 (2% DMSO) | Kinetic | 2 h | 25 | Result | Result |

| Cpd-XYZ | PBS, pH 7.4 | Thermodynamic | 24 h | 25 | Result | Result |

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the kinetic and thermodynamic solubility determination protocols.

Caption: Workflow for kinetic solubility determination.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The protocols detailed in this application note provide a robust and systematic approach to characterizing the solubility of novel compounds like 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine. By employing these distinct methods for DMSO, kinetic aqueous, and thermodynamic aqueous solubility, researchers can build a comprehensive data package. This information is fundamental for ensuring the quality of screening data, guiding medicinal chemistry efforts, and selecting candidates with a higher probability of success in later stages of drug development.

References

-

Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

-

Quora. (2023). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

ResearchGate. (n.d.). DMSO solubility and bioscreening. ResearchGate. [Link]

-

Arotex. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Arotex Pharmaceuticals. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

-

Cyprotex. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Cyprotex. [Link]

-

Tetko, I.V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]